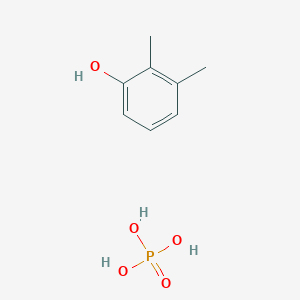
1,3-Bis(propoxymethyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(propoxymethyl)-2,3-dihydro-1H-imidazol-1-ium chloride is a compound belonging to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(propoxymethyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1,3-dihydro-2H-imidazole with propoxymethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow reactors also reduces the production time and cost, making the process more efficient and economically viable.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(propoxymethyl)-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(propoxymethyl)-2,3-dihydro-1H-imidazol-1-ium chloride has found applications in various scientific research fields:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ability to dissolve a wide range of substances and its high thermal stability.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its unique physicochemical properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis(propoxymethyl)-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with various molecular targets. In biological systems, the compound can interact with cell membranes, proteins, and nucleic acids, leading to changes in their structure and function. The exact pathways involved in these interactions are still under investigation, but it is believed that the compound can disrupt cellular processes by altering the stability and function of key biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(carboxymethyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(octyloxycarbonylmethyl)imidazolium chloride
Uniqueness
1,3-Bis(propoxymethyl)-2,3-dihydro-1H-imidazol-1-ium chloride stands out due to its unique combination of properties, such as high thermal stability, low volatility, and the ability to dissolve a wide range of substances. These properties make it particularly useful in applications where other similar compounds may not be as effective. Additionally, its potential antimicrobial properties and ability to interact with biological molecules further enhance its versatility and applicability in various fields.
Eigenschaften
CAS-Nummer |
126049-85-2 |
|---|---|
Molekularformel |
C11H23ClN2O2 |
Molekulargewicht |
250.76 g/mol |
IUPAC-Name |
1,3-bis(propoxymethyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-3-7-14-10-12-5-6-13(9-12)11-15-8-4-2;/h5-6H,3-4,7-11H2,1-2H3;1H |
InChI-Schlüssel |
SKAHWBNMNWVCDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC[NH+]1CN(C=C1)COCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


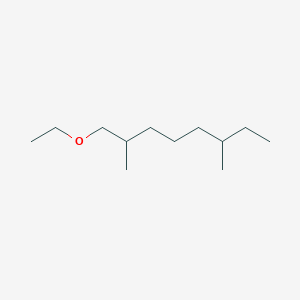
![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B14298989.png)
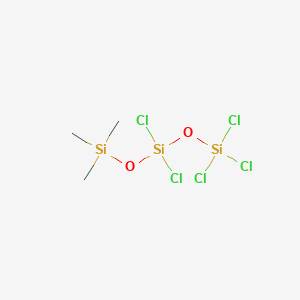

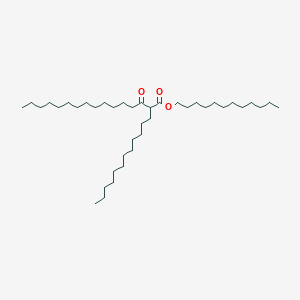
![1,3-Diphenyl-1,8a-dihydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14299013.png)
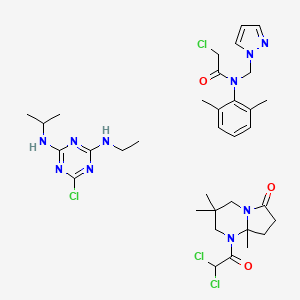
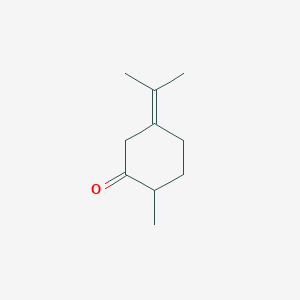
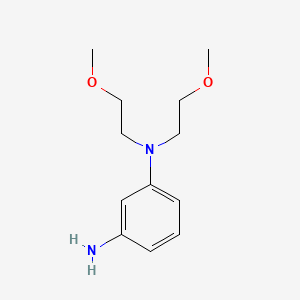
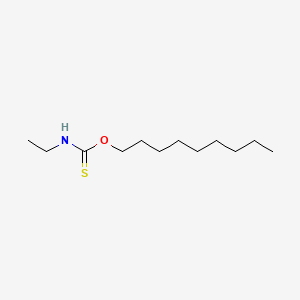
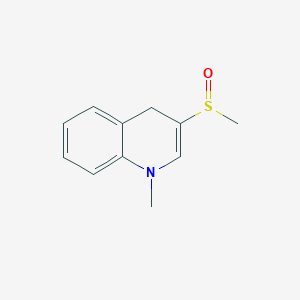
![3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane](/img/structure/B14299039.png)
